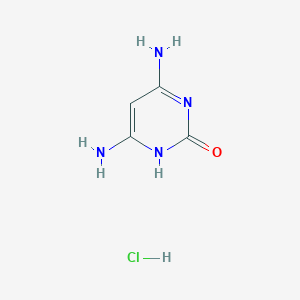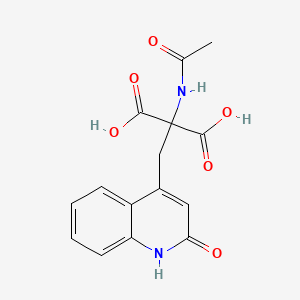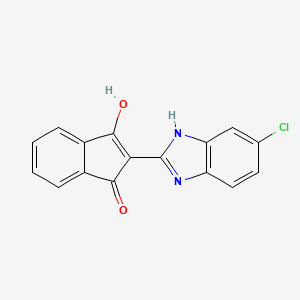
2-(6-Chlorobenzimidazol-2-YL)-3-hydroxyinden-1-one
説明
The compound 2-(6-Chlorobenzimidazol-2-YL)-3-hydroxyinden-1-one is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities, including antibacterial properties. The presence of a chloro group and a hydroxyindenone moiety in the structure suggests potential for specific biological interactions and activities.
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the formation of the imidazole ring followed by functionalization at specific positions on the ring. In the case of the compound , the synthesis would likely involve the introduction of the chloro group at the 6-position and the hydroxyindenone moiety at the appropriate position. The synthesis of similar compounds has been reported, where a potent antibacterial agent, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one, was designed to act as a pro-drug, releasing the active species within the target bacterial cell .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is crucial for their biological activity. X-ray crystallography, NMR, and other spectroscopic methods are commonly used to determine the structure and confirm the synthesis of such compounds. For instance, the molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride was extensively studied using these techniques, revealing its crystalline form and the presence of intermolecular hydrogen bonds . These structural features are important for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including intramolecular proton transfer, which can be influenced by the formation of alternative hydrogen bonds. The excited state intramolecular proton transfer reaction is one such reaction that has been studied in benzimidazolic derivatives, providing insights into the reactivity of these compounds under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chloro groups and hydroxy groups can significantly alter these properties. Detailed computational studies, including DFT calculations, can predict various properties, such as vibrational frequencies and molecular orbitals, which are essential for understanding the behavior of these compounds in different environments .
科学的研究の応用
Structure-Activity Relationship in Drug Design
- Optimization of Non-Nucleoside Adenosine Deaminase Inhibitors: Research by Terasaka et al. (2004) focused on the optimization of potent non-nucleoside adenosine deaminase inhibitors, utilizing structure-based drug design. This research is significant for developing drugs targeting specific enzymes.
Vasorelaxant Properties
- Vasorelaxant Active 3-Pyridinecarbonitriles: A study by Nofal et al. (2013) explored the synthesis of benzimidazole-based compounds with significant vasodilation properties. Such research is important in the development of treatments for cardiovascular diseases.
Antimicrobial Activity
- Antimicrobial Activity of Benzimidazole Derivatives: Research such as that by Salahuddin et al. (2017) has shown that certain benzimidazole derivatives possess antimicrobial properties, which could be useful in developing new antibiotics.
DNA Binding and Cytotoxicity
- Cytotoxicity of Schiff Base Copper(II) Complexes: Paul et al. (2015) synthesized benzimidazole containing compounds that demonstrated cytotoxic effects on various cancer cell lines. This indicates potential applications in cancer therapy.
Synthesis and Characterization
- Synthesis of Benzimidazole Derivatives: Studies like Dubey et al. (2005) and Reddy et al. (2010) focus on the synthesis and structural characterization of benzimidazole derivatives, which is foundational for understanding their potential applications.
Molecular Docking and In Silico Studies
- Molecular Docking of Triazoloquinazolinone Derivatives: Research by Wu et al. (2022) conducted molecular docking studies, suggesting potential interactions with proteins, which is crucial for drug development.
Excited State Intramolecular Proton Transfer
- Proton Transfer Mechanisms: A study by Svechkarev et al. (2008) on the derivative of 3-hydroxychromone explored the excited state intramolecular proton transfer reaction, which is relevant in understanding chemical reactivity.
作用機序
The mechanism of action of this compound would depend on its intended use. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antimalarial, antimicrobial, antioxidant activity, as well as anti-tuberculosis and varied antiviral activities .
将来の方向性
特性
IUPAC Name |
2-(6-chloro-1H-benzimidazol-2-yl)-3-hydroxyinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O2/c17-8-5-6-11-12(7-8)19-16(18-11)13-14(20)9-3-1-2-4-10(9)15(13)21/h1-7,20H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEUNWISIPZVSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C3=NC4=C(N3)C=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chlorobenzimidazol-2-YL)-3-hydroxyinden-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



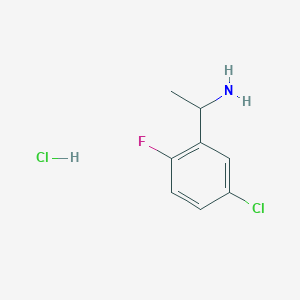
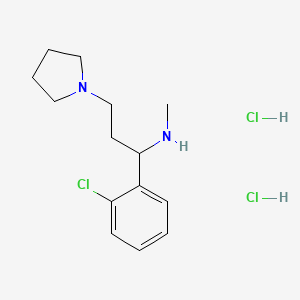

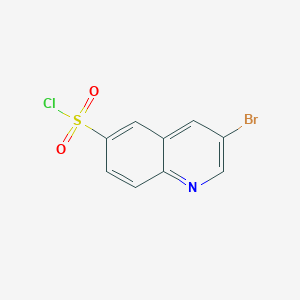
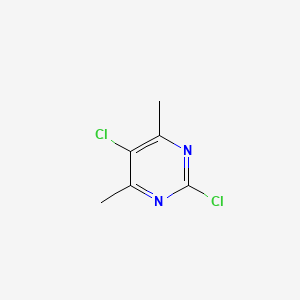
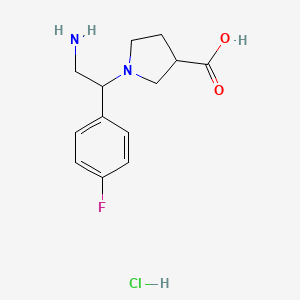
![2-{[(3-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034614.png)
![2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3034615.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3034618.png)
![3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B3034619.png)
